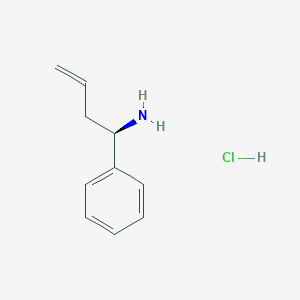

(R)-1-Phenylbut-3-en-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-phenylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNZDHMKEKWBTM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (R)-1-Phenylbut-3-en-1-amine Hydrochloride as a Key Chiral Intermediate in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-1-Phenylbut-3-en-1-amine hydrochloride is a chiral amine of significant interest in synthetic organic chemistry. While not extensively studied as a standalone bioactive molecule, it serves as a crucial building block in the asymmetric synthesis of more complex pharmaceutical compounds. Its stereospecific structure is pivotal for introducing chirality in target molecules. This guide provides an in-depth overview of its physicochemical properties, its primary application as a synthetic intermediate, and detailed experimental protocols relevant to its synthesis and use.

Physicochemical Properties

This compound is a well-defined chemical entity with specific physical and chemical characteristics crucial for its application in synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| CAS Number | 132312-93-7 | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% |

Core Application: Intermediate in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral precursor in asymmetric synthesis. Chiral amines are fundamental in the production of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.

A notable application is in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B), used in the treatment of Parkinson's disease. The efficacy of Rasagiline is dependent on its (R)-enantiomer configuration, making the use of chiral starting materials like (R)-1-Phenylbut-3-en-1-amine or structurally related chiral amines critical in its synthesis.

Experimental Protocols

The following protocols are representative examples of the synthesis and application of chiral amines in a research and development setting.

Enzymatic Synthesis of Chiral Amines

The asymmetric synthesis of chiral amines from prochiral ketones using transaminases is a powerful biocatalytic method. This approach offers high enantioselectivity under mild reaction conditions.

Objective: To synthesize a chiral amine from a corresponding ketone using a transaminase enzyme coupled with a pyruvate decarboxylase (PDC) for equilibrium shifting.

Materials:

-

Transaminase from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA)

-

Pyruvate decarboxylase (PDC)

-

Prochiral ketone (e.g., 4-phenyl-2-butanone)

-

L-Alanine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

Procedure:

-

Prepare a reaction mixture containing the prochiral ketone, a molar excess of L-alanine, and the PLP cofactor in the potassium phosphate buffer.

-

Add the transaminase and PDC enzymes to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by techniques such as HPLC or GC to determine the conversion of the ketone to the chiral amine.

-

Upon completion, the enzyme is removed, and the product is extracted from the aqueous phase using an organic solvent.

-

The chiral purity (enantiomeric excess) of the product is determined using chiral chromatography.

This enzymatic approach can yield chiral amines with high stereoselectivity, often achieving an enantiomeric excess of around 90%.[2]

Application in the Synthesis of Rasagiline

(R)-1-aminoindan, a structurally similar chiral amine, is a key intermediate in the synthesis of Rasagiline. The following protocol outlines a general procedure for the N-alkylation of such a chiral amine.

Objective: To synthesize Rasagiline via N-alkylation of (R)-1-aminoindan.

Materials:

-

(R)-1-aminoindan

-

Propargyl bromide (or propargyl chloride)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (or another suitable solvent)

-

Methanesulfonic acid

Procedure:

-

In a reaction vessel, dissolve (R)-1-aminoindan and the base in the solvent.

-

Add propargyl bromide dropwise to the mixture while stirring.

-

Heat the reaction mixture to a specified temperature (e.g., 60°C) and maintain for several hours, monitoring the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

The solvent is evaporated under reduced pressure to yield crude Rasagiline base.

-

The crude product can be purified by column chromatography.

-

For the formation of the mesylate salt, the purified Rasagiline base is dissolved in a suitable solvent like isopropanol and treated with methanesulfonic acid. The resulting Rasagiline mesylate salt precipitates and can be collected by filtration.

Visualizations

Logical Workflow for Chiral Amine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a chiral amine using an enzymatic approach.

Caption: Generalized Workflow for Enzymatic Chiral Amine Synthesis.

Role in Asymmetric Synthesis Pathway

This diagram conceptualizes the role of a chiral amine intermediate in a multi-step asymmetric synthesis of a target pharmaceutical.

Caption: Role of Chiral Amine in a Synthetic Pathway.

References

Elucidation of the Stereochemical Structure of (R)-1-Phenylbut-3-en-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (R)-1-Phenylbut-3-en-1-amine hydrochloride, a chiral amine of interest in synthetic and medicinal chemistry. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an in-depth analysis of its spectroscopic data.

Physicochemical Properties

This compound is the hydrochloride salt of the chiral homoallylic amine (R)-1-Phenylbut-3-en-1-amine. The introduction of the hydrochloride salt enhances the compound's stability and water solubility, which is often advantageous for pharmaceutical applications.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ClN | [Calculated] |

| Molecular Weight | 183.68 g/mol | [Calculated] |

| CAS Number | 132312-93-7 | - |

| Appearance | White to off-white solid (expected) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, chloroform | [General knowledge of amine hydrochlorides] |

Synthesis and Stereochemical Control

The enantiomerically pure (R)-1-Phenylbut-3-en-1-amine can be synthesized via asymmetric allylation of an imine derived from benzaldehyde. A plausible synthetic pathway is outlined below.

Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from established methods for the asymmetric synthesis of homoallylic amines.

Step 1: Imine Formation. In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M). Add (R)-tert-butanesulfinamide (1.05 eq) and anhydrous magnesium sulfate (2.0 eq). Stir the mixture at room temperature for 12-24 hours until imine formation is complete, as monitored by Thin Layer Chromatography (TLC). Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine.

Step 2: Asymmetric Allylation. In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the allylating agent. To a solution of allyl bromide (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add a solution of a suitable Grignard reagent, such as isopropylmagnesium chloride (1.5 eq in THF). Stir the mixture for 1 hour at -78 °C to form the allyl Grignard reagent.

To this allylating agent, add a solution of the crude N-sulfinylimine from Step 1 in anhydrous THF at -78 °C. Allow the reaction to stir at this temperature for 4-6 hours.

Step 3: Hydrolysis and Deprotection. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Dissolve the crude product in methanol and add hydrochloric acid (4 M in 1,4-dioxane, 1.2 eq). Stir for 1 hour at room temperature. Remove the solvent under reduced pressure to yield the crude this compound.

Step 4: Purification. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to obtain the pure this compound.

Structural Elucidation by Spectroscopy

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A sample of the compound (~10-20 mg) is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Data (in D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4-7.5 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 5.7-5.9 | m | 1H | -CH=CH₂ |

| ~ 5.1-5.3 | m | 2H | -CH=CH₂ |

| ~ 4.5 | t | 1H | Ph-CH(NH₃⁺)- |

| ~ 2.6-2.8 | m | 2H | -CH₂-CH=CH₂ |

Expected ¹³C NMR Data (in D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135-140 | Aromatic C (quaternary) |

| ~ 130-132 | -CH=CH₂ |

| ~ 128-130 | Aromatic CH |

| ~ 118-120 | -CH=CH₂ |

| ~ 55-60 | Ph-CH(NH₃⁺)- |

| ~ 40-45 | -CH₂-CH=CH₂ |

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Expected Fragmentation Pattern: The ESI-MS spectrum in positive ion mode is expected to show the molecular ion [M+H]⁺ for the free amine at m/z 148.11. The fragmentation of benzylamines typically proceeds through the loss of the amine group.

| m/z | Proposed Fragment |

| 148.11 | [C₁₀H₁₃N + H]⁺ (Molecular ion of the free amine) |

| 131.08 | [M+H - NH₃]⁺ (Loss of ammonia) |

| 105.07 | [C₈H₉]⁺ (Tropylium ion or rearranged species) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

| 77.04 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3000-3100 | C-H stretch | Aromatic and Alkene |

| ~ 2800-3000 | N-H stretch (broad) | Ammonium (-NH₃⁺) |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1600, 1490, 1450 | C=C stretch | Aromatic Ring |

| ~ 1500-1600 | N-H bend | Ammonium (-NH₃⁺) |

| ~ 910-990 | =C-H bend | Alkene (out-of-plane) |

| ~ 690-770 | C-H bend | Monosubstituted Aromatic (out-of-plane) |

Logical Workflow for Structure Elucidation

The overall process for the synthesis and structural confirmation of this compound is depicted in the following workflow diagram.

This comprehensive approach, combining a robust synthetic strategy with detailed spectroscopic analysis, allows for the unambiguous determination of the structure and stereochemistry of this compound. This information is critical for its potential application in drug discovery and development, ensuring the correct isomer is being utilized for further studies.

In-Depth Technical Guide: Spectral Analysis of (R)-1-Phenylbut-3-en-1-amine Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for (R)-1-Phenylbut-3-en-1-amine hydrochloride. Due to the limited availability of published experimental data for this specific salt, this document outlines the foundational principles of its spectral characterization. It includes predicted data based on the analysis of its free amine form and analogous compounds, detailed experimental protocols for acquiring such data, and a workflow for spectral analysis.

Introduction

(R)-1-Phenylbut-3-en-1-amine is a chiral amine of interest in synthetic and medicinal chemistry. Its hydrochloride salt is often prepared to improve stability and solubility. A thorough spectral characterization is essential for confirming the identity, purity, and structure of this compound. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine group to form the hydrochloride salt results in a significant deshielding of adjacent protons, leading to a downfield shift in the ¹H NMR spectrum. A similar effect is observed for the adjacent carbon atoms in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 8.5 | Broad singlet | 3H | -NH₃⁺ |

| ~7.6 - 7.4 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~6.0 - 5.8 | Multiplet | 1H | =CH- |

| ~5.4 - 5.2 | Multiplet | 2H | =CH₂ |

| ~4.5 - 4.3 | Multiplet | 1H | CH-NH₃⁺ |

| ~3.0 - 2.8 | Multiplet | 2H | -CH₂- |

Note: The chemical shift of the -NH₃⁺ protons is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 138 | Aromatic quaternary carbon |

| ~135 - 133 | =CH- |

| ~130 - 128 | Aromatic CH |

| ~120 - 118 | =CH₂ |

| ~60 - 58 | CH-NH₃⁺ |

| ~45 - 43 | -CH₂- |

Infrared (IR) Spectroscopy

The formation of the ammonium salt introduces characteristic N-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Strong, Broad | N-H stretch of -NH₃⁺ |

| 3080 - 3010 | Medium | C-H stretch (Aromatic and Vinyl) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1600 | Medium | N-H bend (asymmetric) of -NH₃⁺ |

| ~1500 | Medium | N-H bend (symmetric) of -NH₃⁺ |

| 1640 - 1620 | Medium | C=C stretch (Vinyl) |

| 1490, 1450 | Medium | C=C stretch (Aromatic) |

| ~1100 | Medium | C-N stretch |

| 760, 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for analyzing amine hydrochloride salts. The spectrum will typically show the molecular ion of the free amine protonated ([M+H]⁺).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 148.1121 | [C₁₀H₁₃N + H]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Amine hydrochlorides often have better solubility in these polar solvents than in CDCl₃.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: The residual solvent peak is used for calibration.

Data Acquisition (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): [1][2][3]

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.[1][2]

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[1][2]

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry

Sample Preparation (ESI-MS): [4]

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]

-

The addition of a small amount of formic acid can aid in protonation if necessary.

Data Acquisition: [4]

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Mass Range: m/z 50-500.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

Conclusion

This guide provides a comprehensive framework for the spectral analysis of this compound. By following the detailed experimental protocols and utilizing the predicted spectral data as a reference, researchers can effectively characterize this compound, ensuring its identity and purity for further applications in drug development and scientific research. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural elucidation of this and other related chiral amines.

References

- 1. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Technical Guide: Solubility Profile of (R)-1-Phenylbut-3-en-1-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the expected solubility characteristics of (R)-1-Phenylbut-3-en-1-amine hydrochloride. It includes detailed experimental protocols for solubility determination and visual representations of key processes.

Introduction

This compound is a chiral amine salt. Understanding its solubility is crucial for various applications, including reaction chemistry, formulation development, and biological assays. As a hydrochloride salt of an amine, it is generally expected to exhibit higher aqueous solubility compared to its free base form due to the ionic nature of the salt. The solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | As a hydrochloride salt, it is expected to be readily soluble in water.[1][2][3][4] |

| Methanol | Soluble | Polar protic solvents like methanol are generally good solvents for amine salts. |

| Ethanol | Sparingly Soluble to Soluble | Solubility is expected to be slightly lower than in methanol due to decreased polarity. |

| Isopropanol | Sparingly Soluble | Lower polarity compared to methanol and ethanol will likely reduce solubility. |

| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The non-polar nature of DCM makes it a poor solvent for ionic salts. |

| Diethyl Ether | Insoluble | As a non-polar aprotic solvent, it is not expected to dissolve the hydrochloride salt.[1] |

| Toluene | Insoluble | A non-polar aromatic solvent that is unlikely to dissolve the ionic compound. |

| Hexane | Insoluble | A non-polar aliphatic solvent that is a very poor solvent for salts. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of salts.[5] |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that is generally a good solvent for amine hydrochlorides. |

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, pH buffers, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).[6][8] Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[8]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationships in Solubility

This diagram shows the relationship between the compound's form and its expected solubility characteristics.

Caption: Solubility Relationships of Compound Forms.

References

(R)-1-Phenylbut-3-en-1-amine hydrochloride material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-1-Phenylbut-3-en-1-amine hydrochloride

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a white to off-white solid. It is recommended to be stored in a refrigerator.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 132312-93-7[1] |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| Physical Form | White to off-white solid |

| Purity | 95% |

| Storage Temperature | Refrigerator |

| InChI Key | FRNZDHMKEKWBTM-HNCPQSOCSA-N |

Hazard Identification and Classification

This compound is classified as hazardous. The signal word for this chemical is "Warning".

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin irritation | H315: Causes skin irritation |

| Eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

First-Aid Measures

Detailed first-aid protocols are crucial for immediate and effective response to exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing and shoes.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Safe Handling

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

Storage Conditions

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated place.[3]

-

Store in a refrigerator as recommended.

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

| Step | Procedure |

| 1. Evacuation | Evacuate personnel from the immediate area of the spill. |

| 2. Ventilation | Ensure adequate ventilation. |

| 3. Personal Protection | Wear appropriate personal protective equipment (PPE), including respiratory protection. |

| 4. Containment | Prevent further leakage or spillage if it is safe to do so. |

| 5. Cleanup | For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.[3] |

| 6. Decontamination | Clean the spill area thoroughly with a suitable decontaminating agent. |

| 7. Disposal | Dispose of the waste in accordance with local, state, and federal regulations.[3] |

Experimental Protocols

General Handling of Amine Hydrochlorides

-

Risk Assessment : Before beginning any experiment, conduct a thorough risk assessment, considering the potential hazards of all chemicals and manipulations involved.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including, but not limited to, safety glasses with side shields or goggles, a flame-retardant lab coat, and compatible chemical-resistant gloves.

-

Ventilation : Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Weighing : When weighing the solid material, do so in a ventilated enclosure or a fume hood to avoid inhalation of dust particles.

-

Dissolution : When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.

-

Waste Disposal : All waste materials containing the compound should be collected in a designated, labeled hazardous waste container for proper disposal according to institutional and regulatory guidelines.

Visualizations

Caption: Spill Response Workflow for this compound.

Caption: First-Aid Decision Tree for Exposure Incidents.

References

Commercial Suppliers and Technical Guide for (R)-1-Phenylbut-3-en-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, analytical methodologies, and potential applications of (R)-1-Phenylbut-3-en-1-amine hydrochloride (CAS No. 132312-93-7), a chiral amine of significant interest in synthetic and medicinal chemistry.

Introduction

This compound, also known as (R)-α-allylbenzylamine hydrochloride, is a valuable chiral building block in asymmetric synthesis. Its structure, featuring a stereogenic center adjacent to both a phenyl and an allyl group, makes it a versatile precursor for the synthesis of a variety of more complex chiral molecules, including pharmaceutical intermediates. This guide aims to provide researchers and drug development professionals with a detailed overview of its commercial availability and key technical data.

Commercial Suppliers

A number of chemical suppliers offer this compound. The purity of the commercially available compound is typically reported as ≥95%. Below is a summary of some of the suppliers and the typical information they provide. For the most current pricing and availability, it is recommended to visit the suppliers' websites.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| ChemScene | 244092-64-6 (related isomer) | C₁₀H₁₄ClN | 183.68 | ≥95% | This CAS number corresponds to the 2-amine isomer, but ChemScene is a potential supplier for custom synthesis. |

| Fisher Scientific | 23530-82-7 (allyl-benzyl-amine HCl) | Not specified for this CAS | Not specified | Not specified | Lists allyl-benzyl-amine hydrochloride, which may be the racemic mixture or a related compound. |

| Generic Suppliers | 132312-93-7 | C₁₀H₁₄ClN | 183.68 | 95% | Various online chemical marketplaces list this product.[1] |

Note: Pricing and available quantities are subject to change and are best obtained directly from the suppliers.

Experimental Protocols: Quality Control and Analysis

Ensuring the chemical and enantiomeric purity of this compound is critical for its application in stereoselective synthesis. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ) for the Free Base:

-

7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl group.

-

5.70-5.90 ppm (m, 1H): Vinyl proton (-CH=CH₂).

-

5.10-5.25 ppm (m, 2H): Terminal vinyl protons (=CH₂).

-

4.10-4.20 ppm (t, J ≈ 6.8 Hz, 1H): Methine proton (-CH(NH₂)-).

-

2.40-2.55 ppm (m, 2H): Methylene protons (-CH₂-CH=).

-

1.50-1.70 ppm (s, 2H): Amine protons (-NH₂).

Note: The hydrochloride salt will show shifts in the signals of protons close to the amine group. The amine protons may appear as a broad singlet at a different chemical shift.

A general workflow for NMR analysis is as follows:

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective method for determining the enantiomeric purity (enantiomeric excess, ee) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Chiral HPLC Method Parameters (starting point for method development):

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is often a good starting point for the separation of chiral amines.

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The ratio of these solvents will need to be optimized to achieve baseline separation.

-

Additive: To improve peak shape and reduce tailing for basic compounds like amines, the addition of a small amount of a basic modifier to the mobile phase (e.g., 0.1% diethylamine or butylamine) is often necessary.

-

Flow Rate: A typical starting flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, such as 254 nm.

The following diagram illustrates a typical workflow for chiral HPLC method development:

Applications in Drug Development and Synthesis

Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in publicly available literature, its structural motifs are present in various biologically active molecules.

This chiral amine can serve as a precursor in the following types of synthetic transformations:

-

Asymmetric Synthesis: It can be used as a chiral auxiliary or a starting material for the synthesis of more complex chiral molecules. The amine group can be functionalized, and the allyl group can undergo various transformations such as oxidation, reduction, or metathesis to introduce new functionalities.

-

Synthesis of Bioactive Scaffolds: The phenyl and amine groups are common pharmacophores. This molecule can be a starting point for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, it could be incorporated into scaffolds targeting central nervous system disorders or other therapeutic areas where chiral amines are known to be active.

The general synthetic utility of this compound is highlighted in the following logical relationship diagram:

Conclusion

This compound is a commercially available chiral building block with significant potential in asymmetric synthesis and drug discovery. While detailed public data on specific analytical protocols and synthetic applications are limited, this guide provides a foundational understanding for researchers. It is recommended to contact suppliers directly for detailed product specifications and to utilize the general analytical workflows provided as a starting point for in-house method development. The versatility of its structure ensures its continued relevance as a valuable tool for the synthesis of novel and complex chiral molecules.

References

An In-depth Technical Guide to the Purity Analysis of (R)-1-Phenylbut-3-en-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of (R)-1-Phenylbut-3-en-1-amine hydrochloride. The protocols and data presented herein are representative examples based on established analytical techniques for chiral primary amines and their hydrochloride salts, designed to guide researchers in establishing robust quality control procedures.

Compound Profile

| Parameter | Value |

| IUPAC Name | (1R)-1-Phenylbut-3-en-1-amine hydrochloride |

| CAS Number | 132312-93-7 |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| Structure |  |

Purity and Impurity Profile

The purity of this compound is assessed through a combination of chromatographic and spectroscopic techniques. The following tables summarize typical quantitative data obtained from these analyses.

Table 1: Chromatographic Purity and Enantiomeric Excess

| Analysis | Method | Result |

| Assay (by HPLC) | HPLC-UV | 99.5% |

| Enantiomeric Excess (ee) | Chiral HPLC | >99.9% |

| (S)-enantiomer | Chiral HPLC | Not Detected |

| Related Substances | HPLC-UV | See Table 2 |

Table 2: Potential Impurity Profile

| Impurity | Structure | Specification | Result |

| 1-Phenylbut-3-en-1-one |  | ≤ 0.15% | 0.08% |

| (Rac)-1-Phenylbut-3-en-1-amine |  | ≤ 0.20% | 0.12% |

| Unspecified Impurities | - | ≤ 0.10% each | < 0.10% |

| Total Impurities | - | ≤ 0.50% | 0.20% |

Table 3: Residual Solvents

| Solvent | ICH Limit (Class) | Result (ppm) |

| Methanol | 3000 (Class 2) | < 50 |

| Dichloromethane | 600 (Class 2) | < 20 |

| Toluene | 890 (Class 2) | < 20 |

| Ethyl Acetate | 5000 (Class 3) | < 50 |

| Hexanes | 290 (Class 2) | < 10 |

Table 4: Elemental Analysis

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 65.39 | 65.45 |

| Hydrogen (H) | 7.68 | 7.72 |

| Nitrogen (N) | 7.63 | 7.59 |

| Chlorine (Cl) | 19.30 | 19.24 |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is used to determine the chemical purity of the substance and to quantify any related impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient:

Time (min) %A %B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is designed to separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H), 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 5 mg of the sample in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This headspace GC-MS method is used for the identification and quantification of residual volatile organic solvents.

-

Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

-

Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane (G43), 30 m x 0.32 mm, 1.8 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 250 °C.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 20 minutes.

-

-

Mass Spectrometer: Full scan mode from m/z 35 to 350.

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of Deuterated Methanol (CD₃OD).

-

¹H NMR:

-

Expected Chemical Shifts (δ, ppm): 7.5-7.3 (m, 5H, Ar-H), 6.0-5.8 (m, 1H, -CH=CH₂), 5.4-5.2 (m, 2H, -CH=CH₂), 4.5-4.4 (t, 1H, Ar-CH-N), 3.0-2.8 (m, 2H, -CH₂-CH=).

-

-

¹³C NMR:

-

Expected Chemical Shifts (δ, ppm): 140-138 (Ar-C), 135-133 (-CH=CH₂), 130-128 (Ar-CH), 118-116 (-CH=CH₂), 60-58 (Ar-CH-N), 45-43 (-CH₂-CH=).

-

Elemental Analysis

Combustion analysis is performed to determine the percentage of Carbon, Hydrogen, and Nitrogen.

-

Instrumentation: CHN Elemental Analyzer.

-

Method: Dynamic flash combustion. The sample is combusted in an oxygen atmosphere at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

-

Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

Workflow and Logical Relationships

The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.

Caption: Workflow for Purity Analysis.

This guide provides a framework for the comprehensive purity analysis of this compound. The specific parameters of the analytical methods may require optimization based on the available instrumentation and the specific impurity profile of the sample.

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to Key Pharmaceutical Intermediates from Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, where stereochemistry plays a pivotal role in determining therapeutic efficacy and safety. The precise arrangement of atoms in these molecules dictates their interaction with biological targets, making the enantioselective synthesis of chiral amine intermediates a critical focus in drug development. This technical guide provides an in-depth exploration of the synthesis, application, and biological significance of key pharmaceutical intermediates derived from chiral amines, focusing on blockbuster drugs such as Sitagliptin, Saxagliptin, Atorvastatin, and Rivastigmine.

Sitagliptin Intermediate: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Sitagliptin, an oral hypoglycemic agent, functions by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones.[1][2] This inhibition leads to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner.[1][2] The key chiral intermediate in the synthesis of Sitagliptin is (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

The industrial synthesis of this crucial intermediate has evolved significantly, with a strong emphasis on enzymatic processes that offer high enantioselectivity and sustainability.

Biocatalytic Synthesis using Transaminase:

A highly efficient method employs a transaminase (TAm) enzyme to catalyze the asymmetric amination of a prochiral ketone precursor.[3][4] This biocatalytic approach has been a landmark in green chemistry for pharmaceutical manufacturing.

Experimental Protocol: Enzymatic Transamination

-

Reaction Setup: A reaction vessel is charged with a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Reagent Addition: The prochiral ketone, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, is added to the vessel.

-

Enzyme and Co-substrate: A specific (R)-selective transaminase enzyme and an amine donor (e.g., isopropylamine) are introduced. Pyridoxal-5'-phosphate (PLP) is often added as a cofactor.

-

Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 24-48 hours) while maintaining the pH.

-

Work-up and Isolation: Upon reaction completion, the mixture is typically acidified to precipitate the product. The solid is then filtered, washed, and dried to yield the desired (R)-amino acid intermediate with high enantiomeric excess.

| Parameter | Value | Reference |

| Substrate | Prositagliptin ketone | [3] |

| Enzyme | Engineered (R)-transaminase | [3] |

| Amine Donor | Isopropylamine | [3] |

| Yield | 92% (isolated) | [3] |

| Enantiomeric Excess (ee) | >99.95% | [3] |

Chemical Synthesis:

Alternative chemical routes often involve the asymmetric hydrogenation of an enamine intermediate, typically employing a chiral rhodium or iridium catalyst. While effective, these methods can involve costly and toxic heavy metals.

| Parameter | Value | Reference |

| Catalyst | Rhodium-based chiral catalyst | [5] |

| Substrate | Dehydro-sitagliptin | [5] |

| Yield | 98% | [5] |

| Enantiomeric Excess (ee) | 95% (enhanced to >99.9% upon crystallization) | [5] |

Sitagliptin Mechanism of Action

References

- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 2. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: Biocatalytic Synthesis of (R)-1-Phenylbut-3-en-1-amine using Transaminases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries, with a significant portion of active pharmaceutical ingredients containing at least one stereogenic amine center.[1][2] The selective synthesis of a single enantiomer is therefore of paramount importance. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds.[1][2] Among the various enzyme classes, transaminases (TAs), particularly ω-transaminases, have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity under mild reaction conditions.[3][4][5]

This document provides detailed application notes and protocols for the biocatalytic synthesis of (R)-1-Phenylbut-3-en-1-amine, a valuable chiral allylic amine, using (R)-selective ω-transaminases. The protocols are based on established methodologies for the synthesis of structurally related allylic amines and provide a framework for reaction optimization and scale-up.

Principle of the Reaction

The synthesis of (R)-1-Phenylbut-3-en-1-amine is achieved through the asymmetric reductive amination of the corresponding prochiral ketone, 1-phenylbut-3-en-1-one. An (R)-selective ω-transaminase catalyzes the transfer of an amino group from an amine donor to the ketone substrate. The reaction requires the cofactor pyridoxal-5'-phosphate (PLP). The overall reaction is an equilibrium process, and strategies to drive the reaction towards product formation, such as using a high excess of the amine donor or removing the ketone byproduct, are often employed.

Experimental Protocols

Screening of Transaminases for Activity towards 1-Phenylbut-3-en-1-one

Objective: To identify a suitable (R)-selective ω-transaminase with activity towards the target substrate.

Materials:

-

Lyophilized cells or purified transaminase enzymes

-

1-Phenylbut-3-en-1-one (substrate)

-

(R)-α-methylbenzylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) solution (100 mM)

-

Potassium phosphate buffer (1 M, pH 8.0)

-

DMSO (co-solvent)

-

Microtiter plates (96-well)

-

Plate shaker with temperature control

-

GC or HPLC with a chiral column for analysis

Procedure:

-

Prepare a stock solution of the substrate (e.g., 100 mM in DMSO).

-

Prepare a stock solution of the amine donor (e.g., 1 M in potassium phosphate buffer, pH 8.0).

-

In each well of a microtiter plate, add the following components to a final volume of 200 µL:

-

Potassium phosphate buffer (50 mM final concentration)

-

PLP (1 mM final concentration)

-

(R)-α-methylbenzylamine (100 mM final concentration)

-

Transaminase preparation (e.g., 1-5 mg/mL of lyophilized cells or an appropriate concentration of purified enzyme)

-

1-Phenylbut-3-en-1-one (5 mM final concentration, added from the stock solution)

-

DMSO (10% v/v final concentration)

-

-

Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 18-24 hours.[5]

-

Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and extract the product.

-

Analyze the organic phase by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the produced (R)-1-Phenylbut-3-en-1-amine.

Preparative Scale Synthesis of (R)-1-Phenylbut-3-en-1-amine

Objective: To produce a larger quantity of the target amine using an optimized protocol.

Materials:

-

Selected (R)-selective ω-transaminase (lyophilized cells or immobilized enzyme)

-

1-Phenylbut-3-en-1-one

-

(R)-α-methylbenzylamine

-

PLP

-

Potassium phosphate buffer (pH 8.0)

-

DMSO

-

Reaction vessel with temperature and pH control

-

Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components in their optimized concentrations (refer to screening results and the example in Table 2):

-

Potassium phosphate buffer (e.g., 50 mM, pH 8.0)

-

PLP (e.g., 1 mM)

-

(R)-α-methylbenzylamine (e.g., 100-500 mM)

-

DMSO (e.g., 10% v/v)

-

1-Phenylbut-3-en-1-one (e.g., 25-50 mM)

-

-

Add the transaminase biocatalyst (e.g., 10-50 g/L of lyophilized cells).

-

Stir the reaction mixture at the optimal temperature (e.g., 30°C) and monitor the progress by taking samples periodically for GC/HPLC analysis.[5]

-

Once the reaction has reached the desired conversion, stop the reaction by adjusting the pH to >10 with NaOH to facilitate extraction.

-

Extract the product with an organic solvent (e.g., 3 x volumes of ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure (R)-1-Phenylbut-3-en-1-amine.[5]

Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of a Model Allylic Amine. [5]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature (°C) | 25 | 30 | 37 |

| Conversion (%) | 20 | 41 | 35 |

| pH | 7.0 | 8.0 | 9.0 |

| Conversion (%) | 32 | 41 | 38 |

| Co-solvent | None | 10% DMSO | 10% MeOH |

| Conversion (%) | 24 | 41 | 29 |

| PLP (mM) | 0.5 | 1.0 | 1.5 |

| Conversion (%) | 35 | 41 | 41 |

Data is illustrative and based on the synthesis of a cinnamaldehyde-derived amine using a newly discovered transaminase.[5] Optimization for 1-phenylbut-3-en-1-one is recommended.

Table 2: Example of a Preparative Scale Synthesis of a Model Allylic Amine. [5]

| Parameter | Value |

| Substrate | Cinnamaldehyde derivative |

| Substrate Concentration | 25 mM |

| Amine Donor | (S)-α-methylbenzylamine |

| Amine Donor Concentration | 50 mM |

| Biocatalyst | E. coli lysate with pQR1108 |

| Biocatalyst Loading | 0.3 mg/mL |

| Buffer | 50 mM Potassium Phosphate, pH 8.0 |

| Co-solvent | 10% (v/v) DMSO |

| PLP Concentration | 1 mM |

| Temperature | 30°C |

| Reaction Time | 18 hours |

| Conversion | Quantitative (based on acetophenone formation) |

| Isolated Yield | 84% |

This data is for the synthesis of a different allylic amine and serves as a starting point for the synthesis of (R)-1-Phenylbut-3-en-1-amine.[5]

Visualizations

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02769E [pubs.rsc.org]

Application Notes: (R)-1-Phenylbut-3-en-1-amine HCl in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Phenylbut-3-en-1-amine hydrochloride , a chiral homoallylic amine, serves as a versatile and valuable building block in the field of asymmetric catalysis. Its unique structure, featuring a stereogenic center adjacent to both a phenyl and a vinyl group, allows for diverse chemical modifications, making it an ideal starting material for the synthesis of sophisticated chiral ligands and catalysts. These subsequent catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.

This document provides an overview of the synthetic utility of (R)-1-Phenylbut-3-en-1-amine and its derivatives, complete with detailed protocols for the synthesis of exemplary chiral ligands and their application in asymmetric reactions.

Introduction to Chiral Homoallylic Amines in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, acting as chiral auxiliaries, resolving agents, and, most importantly, as precursors to chiral ligands for metal-catalyzed reactions.[1] Homoallylic amines, such as (R)-1-Phenylbut-3-en-1-amine, are particularly useful due to the presence of a reactive alkene functionality. This double bond can be readily transformed into a variety of other functional groups, providing a handle for the construction of complex molecular architectures. The phenyl group on the stereocenter often imparts beneficial steric and electronic properties to the resulting catalysts, enhancing enantioselectivity in catalytic transformations.

The primary application of (R)-1-Phenylbut-3-en-1-amine HCl lies in its role as a chiral scaffold. The amine functionality can be derivatized to form amides, sulfonamides, or incorporated into heterocyclic systems common in ligand design, such as oxazolines. The vinyl group can undergo a range of reactions including oxidation, hydroboration, and metathesis, allowing for the introduction of additional coordinating atoms or the linkage to solid supports.

Synthesis of Chiral Ligands from (R)-1-Phenylbut-3-en-1-amine

The transformation of (R)-1-Phenylbut-3-en-1-amine into effective chiral ligands is a key application. Below are protocols for the synthesis of representative ligand classes.

Synthesis of a Chiral Phosphine Ligand

Chiral phosphines are a cornerstone of asymmetric catalysis. The following protocol outlines a general procedure for the synthesis of a P,N-ligand from (R)-1-Phenylbut-3-en-1-amine.

Experimental Protocol:

-

Protection of the Amine: The starting amine is first protected, for example, as a Boc-derivative, to prevent side reactions in subsequent steps.

-

Hydroboration-Oxidation of the Alkene: The vinyl group is converted to a primary alcohol via hydroboration-oxidation, providing a new site for functionalization.

-

Tosylation of the Alcohol: The resulting alcohol is tosylated to create a good leaving group for the subsequent phosphination step.

-

Phosphination: The tosylate is displaced with a diarylphosphine, such as diphenylphosphine, to introduce the phosphine moiety.

-

Deprotection: The protecting group on the nitrogen is removed to yield the final P,N-ligand.

Table 1: Representative Data for Chiral Phosphine Ligand Synthesis

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | (R)-1-Phenylbut-3-en-1-amine HCl, (Boc)₂O, Et₃N, DCM, rt, 12h | Boc-protected amine | 95 |

| 2 | 1. BH₃·SMe₂, THF, 0 °C to rt, 6h; 2. H₂O₂, NaOH, 0 °C to rt, 4h | Boc-protected amino alcohol | 88 |

| 3 | TsCl, Pyridine, DCM, 0 °C to rt, 12h | Boc-protected tosylate | 92 |

| 4 | HPPh₂, n-BuLi, THF, -78 °C to rt, 24h | Boc-protected P,N-ligand | 75 |

| 5 | TFA, DCM, rt, 2h | Chiral P,N-ligand | 98 |

Logical Workflow for Chiral Phosphine Ligand Synthesis

Caption: Synthetic route to a chiral P,N-ligand.

Synthesis of a Chiral Oxazoline Ligand

Chiral oxazoline ligands are widely used in various asymmetric catalytic reactions. The following is a general protocol for their synthesis starting from (R)-1-Phenylbut-3-en-1-amine.

Experimental Protocol:

-

Acylation of the Amine: The amine is acylated with a suitable acid chloride to form an amide.

-

Oxidative Cleavage of the Alkene: The vinyl group is cleaved, for instance by ozonolysis, to yield a carboxylic acid.

-

Cyclization to form the Oxazoline Ring: The resulting amino acid derivative is cyclized to form the oxazoline ring, often using a dehydrating agent.

Table 2: Representative Data for Chiral Oxazoline Ligand Synthesis

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | (R)-1-Phenylbut-3-en-1-amine HCl, Benzoyl chloride, Et₃N, DCM, 0 °C to rt, 6h | N-Benzoyl amide | 96 |

| 2 | 1. O₃, DCM, -78 °C; 2. Me₂S | Carboxylic acid intermediate | 85 |

| 3 | SOCl₂, reflux, 4h | Chiral Oxazoline Ligand | 80 |

Application in Asymmetric Catalysis

The chiral ligands synthesized from (R)-1-Phenylbut-3-en-1-amine can be employed in a variety of metal-catalyzed asymmetric reactions.

Asymmetric Hydrogenation

The P,N-ligand synthesized in section 2.1 can be used in combination with a rhodium or iridium precursor to form a highly efficient catalyst for the asymmetric hydrogenation of prochiral olefins.

Experimental Protocol:

-

Catalyst Formation: The chiral P,N-ligand and a metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a suitable solvent under an inert atmosphere.

-

Hydrogenation Reaction: The substrate is added to the catalyst solution, and the reaction mixture is pressurized with hydrogen.

-

Work-up and Analysis: After the reaction is complete, the product is isolated and its enantiomeric excess (ee) is determined by chiral HPLC or GC.

Table 3: Asymmetric Hydrogenation of Methyl Acetoacetate

| Catalyst Loading (mol%) | Substrate | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl Acetoacetate | MeOH | 50 | 25 | >99 | 95 (R) |

| 0.5 | Methyl Acetoacetate | MeOH | 50 | 25 | >99 | 94 (R) |

Workflow for Asymmetric Hydrogenation

Caption: General workflow for asymmetric hydrogenation.

Conclusion

(R)-1-Phenylbut-3-en-1-amine HCl is a valuable and versatile chiral building block for the synthesis of a wide range of chiral ligands and catalysts. Its ready availability and the presence of two distinct functional handles—the amine and the vinyl group—allow for the creation of diverse and effective molecular tools for asymmetric catalysis. The protocols and data presented herein demonstrate the potential of this compound to contribute significantly to the development of new and efficient enantioselective transformations, which are of paramount importance in modern chemical research and development.

References

Application of (R)-1-Phenylbut-3-en-1-amine in Pharmaceutical Synthesis: A Chiral Building Block for Serotonin Reuptake Inhibitors

(R)-1-Phenylbut-3-en-1-amine , a chiral homoallylic amine, stands as a valuable and versatile intermediate in the landscape of pharmaceutical synthesis. Its unique structural motif, featuring a stereocenter adjacent to both a phenyl ring and an allyl group, makes it an ideal precursor for the construction of complex molecular architectures found in a variety of bioactive compounds. This application note provides a detailed overview of its use, focusing on the synthesis of the selective serotonin reuptake inhibitor (SSRI), (R)-Fluoxetine, a widely prescribed antidepressant.

Introduction to (R)-1-Phenylbut-3-en-1-amine in Drug Discovery

Chiral amines are fundamental components of a vast number of pharmaceuticals, with the stereochemistry at the amine-bearing carbon atom often being critical for therapeutic efficacy and safety.[1][2] Homoallylic amines, such as (R)-1-Phenylbut-3-en-1-amine, are particularly useful due to the reactive versatility of the allyl group, which can be readily transformed into other functional groups, allowing for the synthesis of diverse downstream targets.[3] The phenyl group also provides a scaffold that is common in many centrally acting nervous system drugs.

The primary application of this chiral amine and its close derivatives lies in the synthesis of 3-amino-1-phenylpropanol derivatives, which are key intermediates for a class of antidepressants that includes Fluoxetine, Atomoxetine, and Nisoxetine.[4][5] This document will focus on the synthesis of (R)-Fluoxetine, illustrating the pivotal role of the chiral phenylbutenyl scaffold.

Synthesis of (R)-Fluoxetine via a Chiral Homoallylic Precursor

The overall synthetic strategy involves the asymmetric allylation of benzaldehyde to form the key chiral intermediate, (R)-1-phenyl-but-3-en-1-ol. This intermediate is then converted to a γ-amino alcohol, which subsequently undergoes an aromatic nucleophilic substitution to yield (R)-Fluoxetine.

Diagram: Synthetic Pathway to (R)-Fluoxetine

Caption: Synthetic route to (R)-Fluoxetine from benzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Phenyl-but-3-en-1-ol[1]

This protocol describes the asymmetric allylation of benzaldehyde using a chiral titanium-based catalyst to produce the key homoallylic alcohol intermediate.

Materials:

-

Benzaldehyde

-

Allyltri-n-butyltin

-

(R)-BINOL

-

Titanium(IV) chloride (TiCl₄)

-

Titanium(IV) isopropoxide (Ti(OPr-i)₄)

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst in situ by stirring (R)-BINOL (20 mol%), TiCl₄ (5 mol%), Ti(OPr-i)₄ (15 mol%), and Ag₂O (10 mol%) in CH₂Cl₂ at room temperature for 1 hour.

-

Cool the catalyst mixture to -20 °C.

-

Add benzaldehyde (1.0 eq) to the cooled catalyst solution.

-

After stirring for 15 minutes, add allyltri-n-butyltin (1.2 eq) dropwise.

-

Maintain the reaction at -20 °C for 36 hours, monitoring by TLC.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenyl-but-3-en-1-ol.

Protocol 2: Conversion of (R)-1-Phenyl-but-3-en-1-ol to (R)-N-methyl-3-phenyl-3-hydroxypropylamine[1][7]

This two-step protocol involves the oxidative cleavage of the double bond followed by reduction and subsequent amination.

Materials:

-

(R)-1-Phenyl-but-3-en-1-ol

-

Osmium tetroxide (OsO₄)

-

Sodium periodate (NaIO₄)

-

Diethyl ether

-

Water

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Aqueous methylamine (40 wt. %)

Procedure:

-

Oxidative Cleavage and Reduction:

-

To a solution of (R)-1-phenyl-but-3-en-1-ol (1.0 eq) in a 1:1 mixture of diethyl ether and water, add a catalytic amount of OsO₄ (0.03 eq).

-

Stir for 10 minutes at room temperature.

-

Add NaIO₄ (2.2 eq) portion-wise over 40 minutes and continue stirring for 2 hours.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude hydroxy aldehyde.

-

Without further purification, dissolve the crude aldehyde in methanol and cool to 0 °C.

-

Add NaBH₄ (1.5 eq) portion-wise and stir for 18 hours, allowing the reaction to warm to room temperature.

-

Quench with water, and extract with ethyl acetate. Dry the organic layer and concentrate to give (R)-1-phenyl-1,3-propanediol.

-

-

Mesylation and Amination:

-

Dissolve the diol (1.0 eq) in CH₂Cl₂ and cool to 0 °C.

-

Add Et₃N (1.2 eq) followed by the dropwise addition of MsCl (1.0 eq).

-

Stir at 0 °C for 3 hours. The resulting mesylate is typically used in the next step without purification.

-

To the crude mesylate, add a 40% aqueous solution of methylamine and heat the mixture to reflux for 3 hours.

-

Cool the reaction, and extract with an organic solvent.

-

Purify by column chromatography to obtain (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

-

Protocol 3: Synthesis of (R)-Fluoxetine Hydrochloride[1][7]

This final step involves a nucleophilic aromatic substitution reaction.

Materials:

-

(R)-N-methyl-3-phenyl-3-hydroxypropylamine

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

-

4-Chlorobenzotrifluoride

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq) in anhydrous DMSO, add NaH (1.1 eq) at room temperature.

-

Heat the mixture to 80 °C for 1 hour.

-

Add 4-chlorobenzotrifluoride (1.2 eq) and continue heating at 80-100 °C for 1 hour.

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Dissolve the crude product in diethyl ether and bubble HCl gas through the solution to precipitate (R)-Fluoxetine hydrochloride.

-

Collect the solid by filtration and dry under vacuum.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess for the key steps in the synthesis of (R)-Fluoxetine.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Allylation of Benzaldehyde | (R)-1-Phenyl-but-3-en-1-ol | 90 | >99 | [1] |

| Oxidative Cleavage and Reduction | (R)-1-Phenyl-1,3-propanediol | 87 | - | [1] |

| Mesylation | Mesylated Intermediate | 85 | - | [6] |

| Amination | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 96 | - | [1] |

| Nucleophilic Aromatic Substitution and Salt Formation | (R)-Fluoxetine Hydrochloride | 78 | >99 | [1] |

Logical Relationships and Workflows

Diagram: Experimental Workflow for Chiral Amine Synthesis

Caption: General experimental workflow for the synthesis of (R)-Fluoxetine.

Conclusion

(R)-1-Phenylbut-3-en-1-amine and its synthetic precursors, such as (R)-1-phenyl-but-3-en-1-ol, are highly valuable chiral building blocks in pharmaceutical synthesis. The presented application in the synthesis of (R)-Fluoxetine highlights the strategic importance of these intermediates in accessing enantiomerically pure drugs. The detailed protocols and quantitative data provided serve as a practical guide for researchers and scientists in the field of drug development, enabling the efficient and stereocontrolled synthesis of this important class of therapeutic agents. The versatility of the homoallylic amine moiety suggests that (R)-1-Phenylbut-3-en-1-amine holds significant potential for the synthesis of other complex and biologically active molecules.

References

Application Notes and Protocols for Chiral Amine Synthesis via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Their stereochemistry often dictates their efficacy and safety. Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds. This methodology has been extensively developed to allow for the asymmetric synthesis of chiral amines with high stereocontrol. This document provides an overview of three key strategies for asymmetric reductive amination: transition metal catalysis, organocatalysis, and biocatalysis. Detailed protocols and comparative data are presented to guide researchers in selecting and implementing the most suitable method for their specific needs.

Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1] In asymmetric reductive amination, a chiral catalyst or auxiliary is employed to control the stereochemistry of the newly formed C-N bond, leading to an enantiomerically enriched product.[2]

I. Transition Metal-Catalyzed Asymmetric Reductive Amination

Transition metal catalysis is a highly effective strategy for the asymmetric reductive amination of a wide range of ketones and amines.[2] Catalysts based on ruthenium, iridium, and rhodium, in combination with chiral phosphine ligands, have demonstrated excellent enantioselectivity and high turnover numbers.[3][4] Molecular hydrogen (H₂) is often used as the reductant, making this a highly atom-economical approach.[3]

Key Features:

-

High efficiency and enantioselectivity.

-

Broad substrate scope, including challenging dialkyl ketones.[5]

-

Use of environmentally benign reducing agents like H₂.

-

Catalyst loading can often be very low.

Quantitative Data Summary

The following table summarizes representative results for the ruthenium-catalyzed asymmetric reductive amination of various ketones.

| Entry | Ketone Substrate | Amine Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| 1 | Acetophenone | NH₄OAc | [Ru(PPh₃)₃(CO)HCl] / (S)-C₃-TunePhos | TFE | 80 | 24 | 95 | 96 | [3] |

| 2 | 4'-Methoxyacetophenone | NH₄OAc | [Ru(PPh₃)₃(CO)HCl] / (S)-C₃-TunePhos | TFE | 80 | 24 | 96 | 95 | [3] |

| 3 | 2'-Chloroacetophenone | NH₄OAc | [Ru(PPh₃)₃(CO)HCl] / (S)-C₃-TunePhos | TFE | 80 | 24 | 92 | 97 | [3] |

| 4 | 1-Indanone | NH₄OAc | [Ru(PPh₃)₃(CO)HCl] / (S)-C₃-TunePhos | TFE | 80 | 24 | 98 | 98 | [3] |

| 5 | 2-Pentanone | NH₄I | [Ru(PPh₃)₃(CO)Cl] / (S,S)-f-binaphane | Toluene | 120 | 18 | 85 | 74 | [5] |

| 6 | Cyclohexanone | NH₄I | [Ru(PPh₃)₃(CO)Cl] / (S,S)-f-binaphane | Toluene | 120 | 18 | 91 | 68 | [5] |

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination of Acetophenone

This protocol is adapted from the work of Li, et al. for the synthesis of chiral primary amines.[3]

Materials:

-

Acetophenone

-

Ammonium acetate (NH₄OAc)

-

[Ru(PPh₃)₃(CO)HCl]

-

(S)-C₃-TunePhos

-

2,2,2-Trifluoroethanol (TFE), anhydrous

-

Hydrogen gas (H₂)

-

Inert atmosphere glovebox

-

High-pressure autoclave

Procedure:

-

Inside a glovebox, add [Ru(PPh₃)₃(CO)HCl] (1 mol%) and (S)-C₃-TunePhos (1.1 mol%) to a vial.

-

Add anhydrous TFE and stir for 30 minutes to form the catalyst solution.

-

In a separate vial, dissolve acetophenone (1.0 mmol) and ammonium acetate (2.0 mmol) in anhydrous TFE.

-

Transfer the substrate solution to a glass liner for the autoclave.

-

Add the catalyst solution to the glass liner.

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the autoclave to 55 bar with hydrogen gas.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

The resulting product is the acetate salt of the amine. To obtain the free amine, the reaction mixture can be concentrated and then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis after derivatization (e.g., acylation).

Reaction Workflow

Caption: Workflow for transition metal-catalyzed reductive amination.

II. Organocatalytic Asymmetric Reductive Amination

Organocatalysis offers a metal-free alternative for asymmetric reductive amination, often employing chiral Brønsted acids, such as phosphoric acids, to activate the imine intermediate towards reduction.[6][7] Hantzsch esters are commonly used as the hydride source in these reactions.[8]

Key Features:

-

Metal-free conditions, avoiding potential metal contamination of the product.

-

Mild reaction conditions.

-

Operationally simple procedures.

-

High enantioselectivities for a range of substrates.

Quantitative Data Summary